molecular formula C17H16BrNO3 B2695068 [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1302611-28-4

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2695068
CAS No.: 1302611-28-4
M. Wt: 362.223
InChI Key: ONEJXAOTBKSYEO-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 3-bromophenyl carbamoyl group and a 4-methylphenyl acetate moiety. The bromine atom on the phenyl ring offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block for creating chemical libraries . The carbamate functional group is a privileged structure in bioactive molecules and is present in various compounds with significant biological activities . Researchers can explore this compound as a potential intermediate in the synthesis of molecules for probing biological systems. Its structure suggests potential for application in developing antimicrobial agents, as similar salicylanilide carbamate derivatives have demonstrated potent activity against Gram-positive bacteria . Furthermore, the carbamate group is a known key pharmacophore in cholinesterase inhibitors, which are relevant for neurological research . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-12-5-7-13(8-6-12)9-17(21)22-11-16(20)19-15-4-2-3-14(18)10-15/h2-8,10H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEJXAOTBKSYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran, with a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The overall effect depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in substituent groups on the phenyl rings, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Features
[(3-Bromophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate 3-Br (carbamoyl), 4-Me (acetate) High molecular weight (Br adds bulk), moderate lipophilicity (logP ~3.5–4.0*).
Methyl 2-[(3-aminophenyl)formamido]acetate 3-NH₂ (carbamoyl) Lower logP (~2.0–2.5*) due to polar NH₂ group; enhanced aqueous solubility.
Methyl 2-[(3,4-dichlorophenyl)carbamoyl]acetate 3,4-Cl₂ (carbamoyl) Higher electronegativity and logP (~4.5–5.0*); potential metabolic stability.
Methyl 2-[(3-benzylsulfanyl-phenyl)acetate 3-benzylsulfanyl (carbamoyl) Increased steric hindrance; potential for disulfide bond formation in vivo.

*Predicted values based on substituent contributions to logP (octanol-water partition coefficient).

  • Bromine vs. Amino/Chloro Groups: The 3-bromophenyl group in the target compound introduces steric bulk and moderate electronegativity, which may enhance binding affinity to hydrophobic protein pockets compared to the smaller, polar NH₂ group in amino-substituted analogs. However, bromine’s larger atomic radius could reduce solubility relative to chlorine-substituted derivatives .

Biological Activity

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic compound characterized by its unique structural components: a bromophenyl group, a carbamoyl group, and a methyl 2-(4-methylphenyl)acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biological research.

Chemical Structure and Properties

  • Chemical Formula : C15H16BrN1O2
  • CAS Number : 1302611-28-4
  • Molecular Weight : 320.20 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for synthetic applications. Its bromophenyl group can be involved in electrophilic aromatic substitution reactions, while the carbamoyl group can engage in hydrogen bonding with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of similar compounds possess potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • In Vitro Studies : In cellular assays, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as breast adenocarcinoma and glioblastoma multiforme. For instance, a related thiosemicarbazone derivative demonstrated IC50 values in the nanomolar range, indicating high potency against these cancer types .
  • Mechanism of Action : The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells. Morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage, were observed in treated cells .

Case Studies

  • Study on Anticancer Activity : A comparative analysis of various thiosemicarbazones showed that those with halogen substitutions exhibited enhanced antitumor activity. The study highlighted that compounds with bromine substitutions had superior efficacy compared to their non-brominated counterparts .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several derivatives, including those structurally similar to this compound. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromophenyl group may interact with enzymes involved in critical metabolic pathways, leading to reduced viability of target cells.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Chemical Reactivity : The presence of the carbamoyl group allows for hydrogen bonding with nucleophilic sites on biological macromolecules, potentially influencing their function.

Medicinal Chemistry

The compound is being investigated as a potential lead in drug development due to its promising biological activities. Its structure allows for modifications that could enhance efficacy and selectivity against target diseases.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity can be harnessed for creating novel compounds with desirable properties.

Comparative Analysis with Similar Compounds

A comparison between this compound and structurally related compounds reveals differences in biological activity based on functional group variations:

Compound NameStructure VariationsBiological Activity
Compound AEthoxy instead of methylModerate antimicrobial activity
Compound BHydroxyl instead of methylHigh anticancer activity

This table illustrates how subtle changes in structure can significantly influence the biological properties of compounds.

Q & A

Q. What are the optimal synthetic routes for [(3-bromophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?

The synthesis typically involves a multi-step process:

  • Step 1 : React 3-bromophenyl isocyanate with methyl glycolate to form the carbamoyl intermediate.
  • Step 2 : Esterify the intermediate with 2-(4-methylphenyl)acetic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent under anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >90% purity. Yield optimization requires controlling reaction temperature (0–5°C for Step 1; room temperature for Step 2) .

Key Data :

ParameterValue
Typical Yield (Step 1)75–85%
Typical Yield (Step 2)60–70%
Purity (Post-Purification)>90% (HPLC)

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • NMR Spectroscopy : Look for characteristic signals (e.g., methyl ester protons at δ 3.6–3.8 ppm, carbamoyl NH at δ 6.5–7.0 ppm, and aromatic protons in the 7.1–7.8 ppm range) .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹) and carbamate N-H (3300–3400 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What are the stability considerations for this compound under different storage conditions?

  • Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperature (expected >150°C based on similar carbamates) .
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the bromophenyl moiety .
  • Hydrolytic Stability : Monitor ester bond integrity in aqueous buffers (pH 7.4) via HPLC over 24–48 hours .

Advanced Research Questions

Q. How does the 3-bromo substituent influence reactivity in cross-coupling reactions?

The bromine atom at the meta position enables Suzuki-Miyaura or Buchwald-Hartwig reactions. For example:

  • Suzuki Reaction : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ as a catalyst (yields 50–65%, requires anhydrous DMF at 80°C) .
  • Mechanistic Insight : The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, facilitating oxidative addition in palladium-catalyzed reactions .

Contradiction Note : Some studies report lower yields when bulky substituents are introduced, likely due to steric hindrance at the carbamoyl group .

Q. What strategies resolve contradictory data in biological activity assays?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus using broth microdilution vs. agar diffusion) .
  • Structural Analog Comparison : Compare with derivatives lacking the 4-methylphenyl group (e.g., 4-fluorophenyl analogs) to isolate substituent effects .
  • Dose-Response Analysis : Perform IC₅₀ determinations across 3–5 independent replicates to ensure statistical significance .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), focusing on the carbamoyl group’s hydrogen-bonding potential with Arg120 and Tyr355 .
  • DFT Calculations : Analyze electron density maps to assess the bromine atom’s role in stabilizing charge-transfer interactions .
  • Validation : Correlate docking scores (e.g., binding affinity ≤ -7.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry solvents (e.g., THF over molecular sieves) to minimize hydrolysis during esterification .
  • Data Interpretation : Use principal component analysis (PCA) to differentiate biological activity trends across structural analogs .
  • Safety Protocols : Handle brominated intermediates in a fume hood due to potential lachrymatory effects .

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